

Delavirdine mesylate BHAP discovery and development

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Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

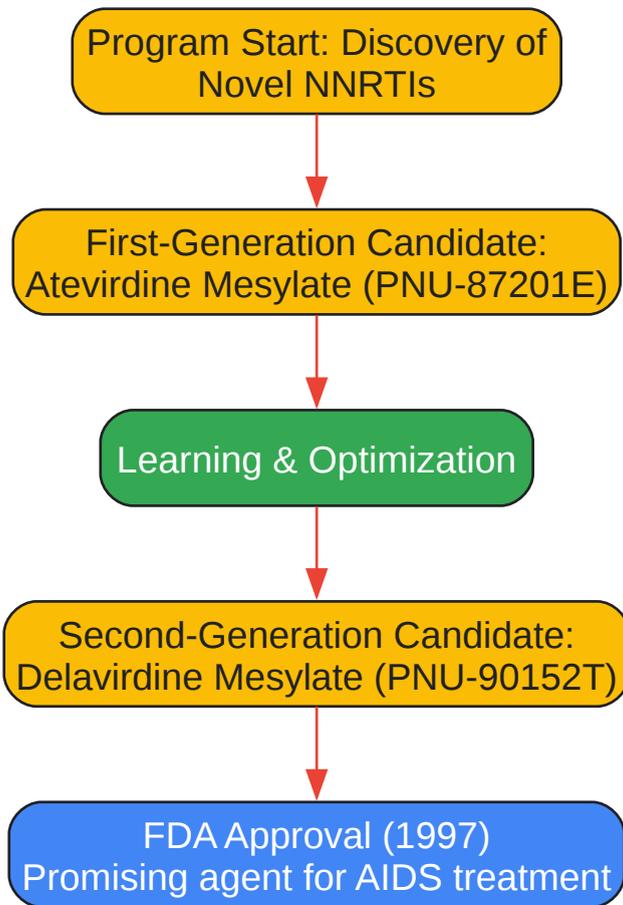
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Discovery and Development History

The BHAP program was a collaborative effort between medicinal chemists, biologists, and development scientists. The initial clinical candidate was **atevirdine mesylate (PNU-87201E)**, which paved the way for the more potent and effective second-generation candidate, **delavirdine mesylate (PNU-90152T)**. [1] Delavirdine was approved by the FDA on April 4, 1997, but has since been discontinued. [2]

The program demonstrated a rational drug design approach, moving from a first-generation to an improved second-generation compound. Key steps in this discovery are visualized below.



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Key Pharmacological and Clinical Data

Delavirdine is a highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase. It acts as an allosteric inhibitor, binding to a hydrophobic pocket (the NNRTI-binding pocket, NNIBP) distal to the enzyme's active site, which interferes with viral DNA synthesis. [2]

The table below summarizes its core characteristics and recommended regimen.

Property	Description
Generic Name	Delavirdine (as mesylate salt) [1]

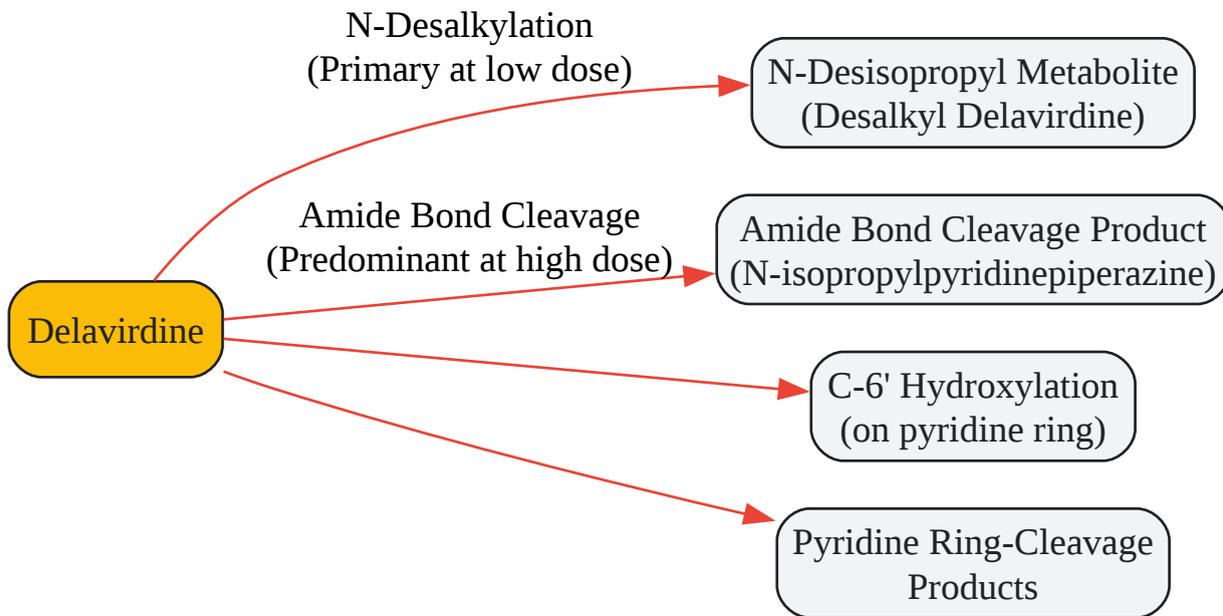
Property	Description
Pharmacological Class	Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) [3]
Molecular Class	Bis(HeteroAryl)Piperazine (BHAP) [1]
Brand Name	Rescriptor [2]
Approved Dosage	400 mg, three times daily [3]
Mechanism of Action	Allosteric inhibition of HIV-1 reverse transcriptase by binding to the NNIBP [2]

A primary challenge with NNRTIs is the rapid emergence of drug-resistant HIV-1 strains. Major resistance mutations against first-generation NNRTIs like delavirdine include **K103N, Y181C, and G190A**. [2] Due to this, delavirdine must not be used as monotherapy and should only be administered as part of a combination antiretroviral regimen. [2]

Pharmacokinetics and Metabolism

Delavirdine undergoes extensive metabolism primarily by the cytochrome P450 (CYP) system, with very little unchanged drug excreted in urine. [3] Its pharmacokinetics are non-linear, and it is rapidly absorbed and metabolized after oral administration. [4]

The following diagram illustrates the primary metabolic pathways identified in preclinical models.



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In mice, the metabolite from amide bond cleavage (**N-isopropylpyridinepiperazine**) was found to cross the blood-brain barrier, with brain levels 2-3 times higher than in plasma. [4] Delavirdine itself does not significantly penetrate the central nervous system. [4]

Key Drug Interaction Profile

Delavirdine has a unique drug interaction profile among NNRTIs. Unlike others in its class, it is a potent **inhibitor of the CYP3A4 isozyme**. [3] This characteristic is crucial for clinical use and has therapeutic implications.

- **Contraindicated Combinations:** Coadministration with potent CYP inducers (e.g., **rifampin, rifabutin, phenytoin, phenobarbital, carbamazepine**) should be avoided as they significantly lower delavirdine plasma concentrations. [3]
- **Absorption Considerations:** The extent of delavirdine absorption is reduced when gastric pH is elevated ($\text{pH} > 3$). Administration of antacids or the buffered formulation of didanosine should be separated from delavirdine by at least one hour. [3]
- **Beneficial Interactions:** Delavirdine's inhibition of CYP3A4 can increase the systemic exposure of co-administered HIV protease inhibitors (e.g., indinavir). This pharmacokinetic enhancement allows for simplified dosing regimens, such as removing food restrictions with indinavir, and contributes to a superior virological response. [3]

Formulation Development and Challenges

Formulation development for **delavirdine mesylate** tablets faced a significant solid-state chemistry challenge. The drug is a water-soluble salt of a very insoluble basic compound. [5]

- **The Problem:** During stability studies, a slowdown in dissolution was observed. This was correlated with a solid-state chemical reaction between absorbed water, the croscarmellose sodium disintegrant, and **delavirdine mesylate**, which produced the highly insoluble **delavirdine free base**. [5]
- **The Solution:** This issue was identified because the late-stage dissolution method was designed to be discriminating; it used a high-pH medium with surfactant, which could detect the formation of the less soluble free base. This allowed formulators to improve the product before commercialization. [5]
- **The Lesson:** This case highlights the critical importance of developing a dissolution method that can identify risks related to API attributes and potential solid-form changes during stability.

Conclusion

Delavirdine mesylate represented a significant achievement in the early era of NNRTI development. Its journey from discovery to formulation provides valuable technical lessons on:

- The structure-based progression from a first-generation to a second-generation drug candidate.
- The critical impact of pharmacokinetics and unique drug interaction profiles on therapeutic use.
- The importance of robust, discriminating analytical methods in formulation development to solve complex solid-state problems.

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